3-Methyl-2-butenyl

Physical Organic Chemistry Radical Thermodynamics Matrix Isolation Spectroscopy

3-Methyl-2-butenyl (CAS 29791-12-6), systematically named as the 3-methyl-1-buten-3-yl radical and synonymously referred to as the 1,1-dimethylallyl or prenyl radical, is a resonance-stabilized C₅H₉ allylic radical species. Unlike the closed-shell 3-methyl-2-buten-1-ol (prenol) or 3-methyl-2-butenal (prenal), this compound exists as a transient open-shell intermediate with a molecular weight of 69.12 g/mol.

Molecular Formula C5H9
Molecular Weight 69.12 g/mol
CAS No. 29791-12-6
Cat. No. B1208987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-butenyl
CAS29791-12-6
Synonymsprenyl
Molecular FormulaC5H9
Molecular Weight69.12 g/mol
Structural Identifiers
SMILESC[C](C)C=C
InChIInChI=1S/C5H9/c1-4-5(2)3/h4H,1H2,2-3H3
InChIKeyICPOKTZORRQGLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-2-butenyl (CAS 29791-12-6) – Core Identity and Research-Grade Specification


3-Methyl-2-butenyl (CAS 29791-12-6), systematically named as the 3-methyl-1-buten-3-yl radical and synonymously referred to as the 1,1-dimethylallyl or prenyl radical, is a resonance-stabilized C₅H₉ allylic radical species [1]. Unlike the closed-shell 3-methyl-2-buten-1-ol (prenol) or 3-methyl-2-butenal (prenal), this compound exists as a transient open-shell intermediate with a molecular weight of 69.12 g/mol . Its significance lies in fundamental physical organic chemistry, combustion kinetics, and atmospheric chemistry, where its stability, reactivity, and spectroscopic signatures can be quantitatively distinguished from its closest structural isomers such as the 1,2-dimethylallyl and 1-methylallyl radicals [2].

Why Generic C₅H₉ Allylic Isomers Cannot Substitute for 3-Methyl-2-butenyl in Research


The 3-methyl-2-butenyl (1,1-dimethylallyl) radical is not interchangeable with other C₅H₉ allylic radicals or the corresponding closed-shell prenyl compounds. Quantitative experimental and computational studies demonstrate that the 1,1-dimethylallyl radical possesses a distinct thermodynamic stability, being approximately 8 kJ mol⁻¹ lower in energy than its 1,2-dimethylallyl isomer [1]. Furthermore, its ionization potential differs by 0.32 eV from that of the 1-methylallyl radical, directly impacting mass spectrometric detection and reactivity [2]. These intrinsic electronic and structural differences propagate into divergent unimolecular dissociation rate constants and isomer-specific product branching ratios, which are critical parameters in combustion modeling and atmospheric chemistry simulations [3].

Selective Differentiation Evidence for 3-Methyl-2-butenyl (1,1-Dimethylallyl) Radical


Thermodynamic Stability Advantage: 8 kJ mol⁻¹ Lower Energy than 1,2-Dimethylallyl Isomer

Quantum-chemical calculations at the B3PW91/6-311++G(2d,2p) level predict that the 1,1-dimethylallyl radical is the most stable C₅H₉ isomer formed by H-atom addition to isoprene, with an energy approximately 8 kJ mol⁻¹ lower than the 1,2-dimethylallyl radical [1]. This thermodynamic preference translates into a lower barrier for the H-atom addition pathway at the terminal carbon, directly influencing isomer product distributions in low-temperature matrix experiments [1].

Physical Organic Chemistry Radical Thermodynamics Matrix Isolation Spectroscopy

Distinct Ionization Potential: 0.32 eV Lower than 1-Methylallyl Radical

Electron impact measurements yield a vertical ionization potential of 7.71 ± 0.05 eV for the γ-methyl substituted allyl radical (identified as 1,1-dimethylallyl), compared to 8.03 ± 0.05 eV for the β-methyl substituted allyl radical (1-methylallyl) [1]. This 0.32 eV difference enables selective photoionization detection schemes and must be accounted for in appearance energy measurements and thermochemical cycles involving these radicals [1].

Mass Spectrometry Photoionization Radical Cation Energetics

Unimolecular Dissociation Barrier: 47.2 kcal mol⁻¹ for the Primary β-Scission Channel

The β-scission of 1,1-dimethylallyl radical leading to 2-methyl-1,3-butadiene + H proceeds over a barrier of 47.2 kcal mol⁻¹, calculated at the M06-2X/cc-pVTZ level [1]. The alternative dissociation channel to 3-methyl-1,2-butadiene + H is 13.3 kcal mol⁻¹ higher in energy, establishing a strong channel selectivity [1]. This barrier is central to the pressure-dependent thermal dissociation kinetics that govern the radical's fate in high-temperature combustion environments [1].

Combustion Chemistry Chemical Kinetics Potential Energy Surface

Divergent Pyrolysis Kinetics: γγ-Dimethylallyl Chloride vs. αα-Isomer

The pyrolysis of γγ-dimethylallyl chloride (derived from the 1,1-dimethylallyl radical framework) proceeds with Arrhenius parameters k₁ = 10¹²·⁰³ exp(–38,280/RT) sec⁻¹, compared to the αα-isomer with k₂ = 10¹³·³⁰ exp(–42,610/RT) sec⁻¹ [1]. At 294 °C, the rate constant ratio k₂/k₁ is approximately 2, indicating that the γγ-compound reacts through a distinct six-centered transition state unavailable to the αα-isomer [1].

Gas-Phase Elimination Kinetics Arrhenius Parameters Mechanistic Chemistry

Isomer-Specific Branching Ratio: (1.0 ± 0.5):1.0 for 1,1- vs. 1,2-Dimethylallyl Formation

In solid para-hydrogen matrices at 3.2 K, the H-atom addition to isoprene produces both 1,1-dimethylallyl and 1,2-dimethylallyl radicals, with an estimated branching ratio of (1.0 ± 0.5):1.0 [1]. This near-unity ratio is consistent with theoretical predictions that the barrier heights for H addition to the two terminal carbons of isoprene are very similar, yet the 1,1-isomer is thermodynamically favored in subsequent relaxation [1].

Reaction Dynamics H-Atom Addition Product Branching

Optimal Deployment Scenarios for 3-Methyl-2-butenyl (1,1-Dimethylallyl) Radical


Isomer-Specific Radical Reference in Combustion Kinetic Modeling

The 1,1-dimethylallyl radical serves as a critical intermediate in the combustion of isoprene and methyl-substituted butenes. Its precisely characterized dissociation barrier of 47.2 kcal mol⁻¹ and the 13.3 kcal mol⁻¹ selectivity between competing β-scission channels [1] make it an essential reference point for validating master equation models and potential energy surfaces used in engine knock and flame speed simulations.

Photoionization Mass Spectrometry Calibration Standard

With a vertical ionization potential of 7.71 ± 0.05 eV — 0.32 eV lower than the 1-methylallyl radical [2] — this radical enables isomer-selective photoionization detection in complex reaction mixtures. It is suitable as a calibration standard for synchrotron-based photoionization mass spectrometry studies of allylic radical chemistry.

Low-Temperature Matrix Isolation Spectroscopy

The 1,1-dimethylallyl radical exhibits a characteristic IR absorption at 766.7 cm⁻¹ in solid para-hydrogen, clearly resolved from the 1,2-dimethylallyl signal at 776.0 cm⁻¹ [3]. This spectral resolution supports fundamental studies of resonance stabilization, H-atom tunneling, and radical isomerization dynamics in cryogenic matrices.

Organometallic Catalyst Ligand Precursor

The 1,1-dimethylallyl fragment coordinates to rhodium centers to form agostic (π-allyl)-closo-rhodacarborane complexes that exhibit high conversion and regioselectivity in alkene hydroformylation under supercritical CO₂ [4]. Isomeric purity of the allyl ligand precursor is essential for reproducible catalytic performance.

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